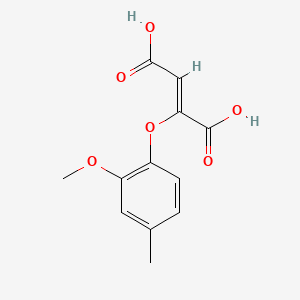
FluoroaceticAcid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroacetic acid is an organofluorine compound with the chemical formula FCH₂CO₂H. It is a colorless solid known for its high toxicity. The conjugate base, fluoroacetate, occurs naturally in at least 40 plants in Australia, Brazil, and Africa. It is one of only five known organofluorine-containing natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoroacetic acid can be synthesized through the reaction of sodium fluoroacetate with concentrated hydrochloric acid. This reaction must be carried out in an efficient hood due to the high toxicity of fluoroacetic acid .
Industrial Production Methods: Industrial production of fluoroacetic acid typically involves the fluorination of acetic acid derivatives. The process requires stringent safety measures due to the compound’s toxicity.
Types of Reactions:
Oxidation: Fluoroacetic acid can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: One of the primary reactions fluoroacetic acid undergoes is nucleophilic substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Aspartate residue performs a nucleophilic attack on the carbon bonded to the fluorine atom.
Major Products:
Applications De Recherche Scientifique
Fluoroacetic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various fluorinated compounds.
Medicine: Research into fluoroacetic acid’s mechanism of action has provided insights into potential antidotes for poisoning.
Industry: It is used in the manufacture of pesticides, especially rodenticides.
Mécanisme D'action
Fluoroacetic acid exerts its toxic effects by disrupting the Krebs cycle. It is metabolized to fluorocitric acid, which inhibits aconitase, an enzyme crucial for the cycle’s function. This inhibition halts the Krebs cycle, leading to a buildup of citrate and a depletion of cellular energy .
Comparaison Avec Des Composés Similaires
- Difluoroacetic Acid
- Trifluoroacetic Acid
- Chloroacetic Acid
- Bromoacetic Acid
- Iodoacetic Acid
- Acetic Acid
Comparison: Fluoroacetic acid is unique among these compounds due to its high toxicity and natural occurrence in certain plants. In contrast, difluoroacetic acid and trifluoroacetic acid are far less toxic .
Propriétés
Numéro CAS |
144-49-1 |
|---|---|
Formule moléculaire |
C21H27Cl4N3O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Chloro-2-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173536.png)
![2-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173537.png)
![2-[3-(3,5-Dimethylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173539.png)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid](/img/structure/B1173541.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173542.png)
![N-(3-chlorophenyl)-7-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173543.png)


